3|A-Aminocholestane

Description

Contextualization within Aminosteroid (B1218566) Chemistry

Aminosteroids represent a significant class of compounds where one or more hydroxyl groups of a steroid nucleus are replaced by amino groups. This substitution dramatically alters the physicochemical properties of the parent steroid, introducing a basic, positively chargeable center and modifying its polarity, solubility, and ability to interact with biological targets. The position and stereochemistry of the amino group are critical determinants of a compound's biological function.

In the case of (3α,5α)-Cholestan-3-amine, the amino group is situated in an axial orientation (α-position) on the A-ring of the cholestane (B1235564) skeleton. This specific arrangement influences its interaction with molecular targets, distinguishing it from its 3β-epimer. The broader field of aminosteroid research has explored a variety of these compounds, including derivatives of 3β-amino-5-cholestene (also known as 3β-cholesterylamine), which have shown high affinity for phospholipid membranes and have been used to create cellular probes. nih.gov Furthermore, related aminosteroids are known to exhibit antimicrobial properties. nih.govresearchgate.netnih.gov The synthesis of different epimers, such as the 3α and 3β forms of 5α-cholestan-3-amines, has allowed for systematic investigation into how stereochemistry affects biological activity, with studies evaluating their potential as antimicrobial agents. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature/Research Area | Reference |

|---|---|---|---|---|

| (3α,5α)-Cholestan-3-amine | C27H49N | 387.69 | Selective SHIP1 inhibitor | chemicalbook.com |

| 5α-Cholestan-3-one | C27H46O | 386.7 | Metabolite, Precursor for amine synthesis | nih.gov |

| (3β,5α)-Cholestan-3-ol | C27H48O | 388.67 | Stereoisomer of (3α,5α)-cholestan-3-ol | nist.gov |

| 3β-Amino-5-cholestene | C27H47N | 385.67 | Cationic cholesterol mimic, high membrane affinity | nih.gov |

Historical Perspectives in Cholestane-Based Research

The scientific journey into cholestane-based compounds is intrinsically linked to the history of cholesterol itself. The story began in 1784 when cholesterol was first isolated from gallstones. nih.gov Decades later, the French chemist Michel E. Chevreul named the substance "cholesterine." nih.gov A significant challenge for early chemists was deciphering the complex tetra-cyclic structure of cholesterol. This structural puzzle was eventually solved through the work of Heinrich O. Wieland and Adolf Windaus, who were awarded Nobel Prizes in Chemistry in 1927 and 1928, respectively, for their contributions to understanding the constitution of sterols and their connection with vitamins. nih.gov

This foundational work on the cholesterol skeleton paved the way for extensive research into its derivatives, including the saturated cholestanes. The study of cholestane and its various functionalized forms became crucial for understanding steroid metabolism and for the synthetic creation of novel compounds with potential therapeutic applications. The development of synthetic methods to introduce functional groups, such as amines, at specific positions on the cholestane framework allowed researchers to explore the structure-activity relationships of this important steroid class. The investigation into compounds like (3α,5α)-Cholestan-3-amine is a continuation of this long history, leveraging the fundamental understanding of the cholestane core to design molecules with highly specific biological activities. chemicalbook.com

| Year | Discovery/Milestone | Key Scientist(s) | Reference |

|---|---|---|---|

| 1784 | First isolation of pure cholesterol from gallstones | François Poulletier de la Salle | nih.gov |

| c. 1814 | Named the compound "cholesterine" | Michel E. Chevreul | nih.gov |

| 1888 | Accurate determination of cholesterol's molecular formula | Friedrich Reinitzer | nih.gov |

| 1927-1928 | Elucidation of the structure of cholesterol (Nobel Prize) | Heinrich O. Wieland & Adolf Windaus | nih.gov |

Structure

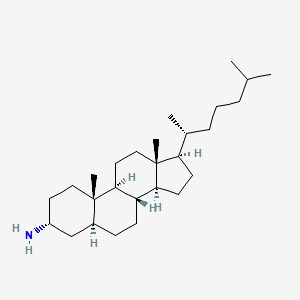

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-FBVYSKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3α,5α Cholestan 3 Amine

Reductive Amination Approaches for Cholestane-3-amines

Reductive amination stands as a cornerstone for the synthesis of cholestane-3-amines, offering a direct and efficient route from a corresponding ketone precursor. This method's adaptability allows for the preparation of a diverse array of amino steroids by varying the amine source and reducing agent.

Stereoselective Synthesis of 3α-Aminocholestanes

The stereochemical outcome of the reductive amination of 3-cholestanone is pivotal in obtaining the desired 3α-amino isomer. A highly stereoselective reductive amination method has been developed utilizing an in situ generated sodium acyloxyborohydride, which has been successfully applied to the steroidal skeleton with various amine sources. This approach has achieved high yields, reaching up to 96%, with a diastereomeric excess as high as 95% by modifying the reducing reagent. researchgate.net Another established method for preparing 3α-cholestanylamine involves the reduction of 3-cholestanone oxime in acetic acid over a platinum catalyst. scispace.com These methods underscore the importance of reagent selection in directing the stereochemistry of the final product.

Precursor Compounds in (3α,5α)-Cholestan-3-amine Synthesis

The primary precursor for the synthesis of (3α,5α)-cholestan-3-amine is 3-cholestanone . This ketone can be subjected to reductive amination conditions to yield the target amine. An alternative precursor is 3-cholestanone oxime , which can be prepared by reacting 3-cholestanone with hydroxylamine (B1172632) hydrochloride and sodium acetate. scispace.com This oxime can then be reduced to the corresponding amine. scispace.com For the synthesis of related aminosteroids, such as 3β-amino-5-cholestene, cholesterol serves as an inexpensive starting material. nih.gov It can be converted to intermediates like 3β-azido-5-cholestene, which is then reduced to the amine. nih.gov

Design and Synthesis of Analogues and Derivatives

The versatile (3α,5α)-cholestan-3-amine scaffold has been the subject of extensive chemical modification to generate analogues and derivatives with tailored properties for various research purposes. These modifications often target the amino group or other positions on the steroid nucleus.

Modifications for Enhanced Research Utility

Derivatization of (3α,5α)-cholestan-3-amine and related aminosteroids aims to enhance their utility in biological research. For instance, amides of cinnamic acid derivatives with 3α- and 3β-cholestanylamines have been synthesized. researchgate.net These modifications can influence the molecule's interaction with biological targets. The synthesis of conjugates, such as those with bile acids or amino acids, represents another strategy to create derivatives with potentially novel biological activities. researchgate.netresearchgate.net For example, N-cholesteryl amino acid conjugates have been synthesized and evaluated for their antimicrobial properties. researchgate.net The introduction of functionalities like imidazole (B134444) and pyridine (B92270) rings to the cholestane (B1235564) framework has also been explored to generate conjugates with specific biological activities. bohrium.com

Strategies for Modulating Physicochemical Characteristics for Research

Altering the physicochemical properties of aminosteroids, particularly solubility, is crucial for their application in both in vitro and in vivo studies. To improve water solubility, dendritic tricarboxylato amphiphiles have been synthesized from epimeric 5α-cholestan-3-amines. nih.gov These modifications introduce charged groups, rendering the typically hydrophobic steroid more amenable to aqueous environments, which is essential for biological testing. nih.gov For in vivo studies, formulation strategies are also critical. For instance, 3α-Aminocholestane can be prepared as a solution in vehicles like ethanol, PEG300, Tween-80, and saline, or in corn oil for administration. medchemexpress.com The synthesis of steroidal conjugates with hydrophilic moieties like polyamines is another approach to enhance aqueous solubility and biological activity. researchgate.net

Functionalization for Bioconjugation and Probe Development

The presence of a primary amine at the C-3α position of the rigid (3α,5α)-cholestane scaffold provides a versatile chemical handle for functionalization, enabling the development of sophisticated molecular tools for biological and biomedical research. This strategic positioning allows for the attachment of various molecular payloads, including reporter groups for imaging and reactive moieties for bioconjugation, without significantly altering the core steroid structure that often dictates its interaction with biological membranes and proteins.

The primary amine group is nucleophilic and can readily participate in a variety of chemical reactions, making it an ideal site for modification. mdpi.com A common strategy involves acylation reactions with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. youtube.com This approach is widely used to couple the aminosteroid (B1218566) to a diverse range of molecules. youtube.com

Fluorescent Probe Development

A significant application of functionalized (3α,5α)-cholestan-3-amine is the creation of fluorescent probes to study cellular processes, particularly those involving lipid membranes and cholesterol transport. nih.govsemanticscholar.org By attaching a fluorophore to the cholestane backbone, researchers can create analogs that mimic natural cholesterol, allowing for visualization of its trafficking and distribution in living cells using fluorescence microscopy. semanticscholar.orgresearchgate.net

Several classes of fluorophores have been successfully conjugated to cholesterol and related sterol scaffolds:

Nitrobenzoxadiazole (NBD): This environment-sensitive fluorophore is smaller than many others, which can be an advantage in minimizing perturbation of the sterol's natural behavior. nih.gov

BODIPY (Boron-dipyrromethene): Known for being a bright and photostable fluorophore, BODIPY has been used to create probes like BODIPY-cholesterol that closely mimic the biophysical properties of cholesterol. nih.gov

Dansyl and Pyrene: These fluorophores have also been attached to cholesterol to create probes for studying intracellular cholesterol transport. semanticscholar.orgresearchgate.net

Intrinsically Fluorescent Sterols: While not a direct derivatization of the amine, it is relevant to note the existence of sterols like dehydroergosterol (B162513) and cholestatrienol which are inherently fluorescent and serve as minimally perturbing probes. semanticscholar.org

The functionalization process typically involves reacting the amine of the cholestane with a derivative of the fluorophore that contains an amine-reactive group, such as an NHS ester or isothiocyanate.

Strategies for Bioconjugation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. The primary amine of (3α,5α)-cholestan-3-amine is an excellent target for such modifications. mdpi.comnih.gov This allows the cholestane derivative to be attached to proteins, peptides, nucleic acids, or other molecules of interest to create novel conjugates with specific biological activities or targeting capabilities.

Key bioconjugation strategies involving primary amines include:

Amide Bond Formation: As mentioned, reaction with activated esters (e.g., NHS esters) is a robust and common method. youtube.com

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates, respectively, yields stable urea and thiourea linkages. The synthesis of ureido derivatives of 5α-cholestan-3-amines has been reported as a method of creating amphiphilic molecules. researchgate.netnih.gov

Reductive Amination: The amine can react with an aldehyde or ketone to form an unstable Schiff base, which is then reduced with an agent like sodium cyanoborohydride to form a stable secondary amine linkage. youtube.com

Use of Bifunctional Linkers: To achieve more complex constructs, bifunctional crosslinkers are often employed. lumiprobe.com These linkers possess two different reactive groups. For instance, a linker could have an NHS ester to react with the aminosteroid and a maleimide (B117702) group at the other end to react with a thiol group (cysteine) on a protein. lumiprobe.com This allows for the specific and controlled assembly of bioconjugates. nih.gov

Bioorthogonal Chemistry: A powerful strategy involves first functionalizing the aminosteroid with a bioorthogonal handle, such as an azide (B81097) or an alkyne. lumiprobe.comnih.gov This "tagged" cholestane derivative can then be introduced into a complex biological system. Subsequently, a probe or biomolecule carrying the complementary functional group (an alkyne for an azide, or vice versa) can be added, leading to a highly specific "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the final conjugate in situ. nih.govnih.gov

The table below summarizes various functionalization approaches for creating probes and bioconjugates from an aminosteroid scaffold.

| Functionalization Strategy | Reagent/Moiety Attached | Linkage Formed | Resulting Product/Application | Reference |

| Acylation | NBD-NHS ester | Amide | NBD-labeled fluorescent probe | nih.gov |

| Acylation | BODIPY-NHS ester | Amide | BODIPY-labeled fluorescent probe | nih.gov |

| Urea Formation | Dendritic Tricarboxylic Acid Isocyanate | Urea | Water-soluble amphiphile | researchgate.netnih.gov |

| Click Chemistry Handle | Alkyne-PEG-NHS ester | Amide | Alkyne-functionalized cholestane for bioorthogonal ligation | lumiprobe.comnih.gov |

| Heterobifunctional Linker | NHS-Maleimide Crosslinker | Amide | Maleimide-activated cholestane for protein conjugation | lumiprobe.com |

| Reductive Amination | Aldehyde-containing molecule | Secondary Amine | Stable bioconjugate | youtube.com |

These derivatization techniques transform (3α,5α)-Cholestan-3-amine from a simple steroidal amine into a platform for developing advanced chemical biology tools. nih.gov The ability to attach fluorescent tags, drugs, or large biomolecules opens up possibilities for using these conjugates in cell imaging, as targeted therapeutic agents, and in diagnostics.

Molecular and Cellular Mechanisms of Action of 3α,5α Cholestan 3 Amine

Inhibition of SH2 Domain-Containing Inositol (B14025) 5-Phosphatases (SHIPs)

The principal molecular target of (3α,5α)-Cholestan-3-amine is the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1). nih.govnih.gov SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, predominantly expressed in hematopoietic cells. researchgate.netnih.gov By catalyzing the removal of the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), SHIP1 converts it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). wikipedia.orgresearchgate.net This action modulates the intensity and duration of signaling downstream of PI3K.

(3α,5α)-Cholestan-3-amine acts as a potent inhibitor of SHIP1, with studies reporting an IC₅₀ (half-maximal inhibitory concentration) of approximately 2.5 µM to 10 µM. nih.govnih.gov This inhibition effectively blocks the enzymatic function of SHIP1, leading to significant alterations in intracellular signaling cascades.

Selective Inhibition of SHIP1 over SHIP2 and PTEN

A critical feature of (3α,5α)-Cholestan-3-amine is its high selectivity for SHIP1 over other related phosphatases, namely SHIP2 and Phosphatase and Tensin Homolog (PTEN). nih.govnih.gov While SHIP1, SHIP2, and PTEN all hydrolyze the PI3K product PI(3,4,5)P3, (3α,5α)-Cholestan-3-amine demonstrates a marked preference for SHIP1. nih.gov Research has shown that (3α,5α)-Cholestan-3-amine does not inhibit the enzymatic activity of SHIP2 or PTEN, even at concentrations as high as 1 mM. nih.govresearchgate.net This high degree of selectivity is crucial, as off-target inhibition of ubiquitously expressed phosphatases like PTEN could lead to widespread and undesirable cellular effects. nih.gov

Table 1: Inhibitory Selectivity of (3α,5α)-Cholestan-3-amine

| Enzyme | IC₅₀ | Notes |

|---|---|---|

| SHIP1 | ~2.5 - 10 µM nih.govnih.gov | Potent inhibition observed. |

| SHIP2 | > 1 mM nih.govresearchgate.net | No significant inhibition detected. |

| PTEN | > 1 mM nih.govresearchgate.net | No significant inhibition detected. |

Impact on Phosphoinositide Signaling Pathways

By selectively inhibiting SHIP1, (3α,5α)-Cholestan-3-amine directly alters the balance of phosphoinositide second messengers within the cell. nih.gov The primary consequence of SHIP1 inhibition is the prevention of PI(3,4,5)P3 dephosphorylation to PI(3,4)P2. wikipedia.org This leads to an accumulation of PI(3,4,5)P3 and a reduction in the levels of PI(3,4)P2. researchgate.net Studies using cells from SHIP1-deficient mice have demonstrated that the absence of SHIP1 function results in a dramatic elevation of PI(3,4,5)P3 levels and a substantial reduction in PI(3,4)P2 levels upon stimulation. researchgate.net This shift in the phosphoinositide landscape has profound effects on the recruitment and activation of downstream signaling proteins that contain pleckstrin homology (PH) domains, which bind to these specific lipids. wikipedia.org

Modulation of the PI3K/AKT Signaling Axis

The PI3K/AKT signaling pathway is a central regulator of cell survival, growth, and proliferation. scispace.com The activation of this pathway is heavily dependent on the levels of PI(3,4,5)P3, which recruits the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) to the plasma membrane, where it can be phosphorylated and activated. scispace.comnih.gov

(3α,5α)-Cholestan-3-amine modulates this axis by inhibiting SHIP1. While the resulting increase in PI(3,4,5)P3 might be expected to enhance Akt activation, the concurrent decrease in PI(3,4)P2 appears to play a more dominant role in certain cellular contexts. nih.govresearchgate.net Research has shown that treatment with (3α,5α)-Cholestan-3-amine leads to a reduction in the activation of Akt/PKB in some cancer cells. researchgate.net This may be because PI(3,4)P2 is also a potent activator of Akt. wikipedia.org Furthermore, some studies indicate that prolonged exposure to (3α,5α)-Cholestan-3-amine can lead to the proteasome-dependent degradation of the SHIP1 protein itself, without affecting SHIP2 or PTEN protein levels. nih.gov

Cellular Responses and Phenotypes Induced by (3α,5α)-Cholestan-3-amine

The molecular effects of (3α,5α)-Cholestan-3-amine translate into significant cellular responses, particularly in hematopoietic cells where SHIP1 is prominently expressed. researchgate.net These responses include the regulation of cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Regulation of Cell Viability and Proliferation in Research Models

In various research models, particularly those involving hematopoietic malignancies, (3α,5α)-Cholestan-3-amine has been shown to reduce cell viability and inhibit proliferation. nih.govnih.gov For instance, in multiple myeloma (MM) cell lines, treatment with this compound effectively reduces cell viability. nih.gov The sensitivity to (3α,5α)-Cholestan-3-amine can vary between different cell lines. nih.gov

Studies have also indicated that (3α,5α)-Cholestan-3-amine can affect cell cycle progression. nih.gov In some multiple myeloma cell lines, treatment with the compound leads to an arrest in the G2/M or G0/G1 phase of the cell cycle. nih.gov

Table 2: Effect of (3α,5α)-Cholestan-3-amine on the Viability of Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Viability |

|---|---|---|

| OPM2 | Multiple Myeloma | Effectively reduced. nih.gov |

| RPMI8226 | Multiple Myeloma | Less sensitive, significant decrease at ≥12.5 µM. nih.gov |

| U266 | Multiple Myeloma | Less sensitive, significant decrease at ≥12.5 µM. nih.gov |

| KG-1 | Myelogenous Leukemia | Decreased growth and survival. nih.gov |

| C1498 | Myelogenous Leukemia | Comparable sensitivity to KG-1. nih.gov |

| K562 | Chronic Myeloid Leukemia (SHIP1-negative) | Insensitive to treatment. nih.gov |

| MG63 | Osteosarcoma (SHIP1-negative) | Insensitive to treatment. nih.gov |

Induction of Apoptosis in Specific Cell Lines

A key cellular response to (3α,5α)-Cholestan-3-amine in susceptible cancer cells is the induction of apoptosis. researchgate.netnih.gov This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of (3α,5α)-Cholestan-3-amine have been observed in SHIP1-expressing leukemia and multiple myeloma cells. researchgate.net

The induction of apoptosis is confirmed by the detection of specific biochemical markers. Treatment with (3α,5α)-Cholestan-3-amine has been shown to increase the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark events of apoptosis. nih.govmdpi.com In OPM2 multiple myeloma cells, the cleavage of caspase-9, an initiator caspase, has also been observed following SHIP1 inhibition, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Table 3: Apoptotic Markers Induced by (3α,5α)-Cholestan-3-amine

| Cell Line | Apoptotic Marker | Observation |

|---|---|---|

| OPM2 | Cleaved Caspase-9 | Evident upon SHIP1 inhibition. nih.gov |

| OPM2 | Cleaved Caspase-3 | Evident upon SHIP1 inhibition. nih.gov |

| OPM2 | Cleaved PARP | Evident upon SHIP1 inhibition. nih.gov |

| U266 | Cleaved Caspase-3 | Some cleavage observed. nih.gov |

| U266 | Cleaved PARP | No increase in cleavage observed. nih.gov |

| KG-1 | Annexin V+ cells | Increased frequency observed. nih.gov |

| KG-1 | Cleaved Caspase-3 | Increased cleavage observed. nih.gov |

| KG-1 | Cleaved PARP | Increased cleavage observed. nih.gov |

Cell Cycle Progression Modulation

(3α,5α)-Cholestan-3-amine, also referred to as 3α-aminocholestane (3AC), has been identified as a modulator of cell cycle progression, particularly in the context of cancer cell proliferation. Research indicates that its effects can vary depending on the cell type.

In studies involving multiple myeloma (MM) cell lines, 3AC treatment has demonstrated a significant impact on cell viability and cycle progression. medchemexpress.com Specifically, in OPM2 multiple myeloma cells, treatment with 3AC for 36 hours resulted in a marked decrease in the percentage of cells in the S phase, which was accompanied by an accumulation of cells in the G2/M phase. medchemexpress.com However, in the less proliferative RPMI8226 and U266 cell lines, 3AC treatment led to a different outcome, causing a blockage in the G0/G1 phase of the cell cycle, along with a reduction in the S phase population. medchemexpress.com This suggests that the mechanism of cell cycle modulation by (3α,5α)-Cholestan-3-amine may be dependent on the proliferative state of the cancer cells. medchemexpress.com

While direct studies on (3α,5α)-Cholestan-3-amine are specific to its role as a SHIP1 inhibitor, research on structurally related cholestane (B1235564) derivatives provides further insight into how this class of molecules can influence the cell cycle. For instance, Cholestane-3β, 5α, 6β-triol, an oxysterol, has been shown to induce G1 cell cycle arrest in human prostate cancer cells (LNCaP, DU-145, and PC-3). nih.govresearchgate.net This is achieved through the downregulation of key proteins such as Akt1, c-Myc, and Skp2, and the accumulation of the cell cycle inhibitor p27Kip. nih.govresearchgate.net Although a different molecule, these findings highlight a potential avenue of investigation for the broader family of cholestane-based compounds.

Table 1: Effect of (3α,5α)-Cholestan-3-amine on Cell Cycle Progression in Multiple Myeloma Cell Lines

| Cell Line | Proliferative State | Effect of 3AC Treatment (≥12.5 μM) |

| OPM2 | High | Decrease in S phase, Increase in G2/M phase |

| RPMI8226 | Low | Block in G0/G1 phase, Decrease in S phase |

| U266 | Low | Block in G0/G1 phase, Decrease in S phase |

Interaction with Cellular Membranes and Subcellular Components

The interaction of cholestane derivatives with cellular membranes is a critical aspect of their biological activity, given their structural similarity to cholesterol, a fundamental component of mammalian cell membranes. mdpi.com While specific studies on the direct interaction of (3α,5α)-Cholestan-3-amine with cellular membranes are limited, the behavior of related compounds provides significant insights.

Sterols, in general, are known to be major components of cellular membranes and can significantly affect their properties. nih.gov Studies on phytosterols, for example, have shown that their incorporation into phospholipid monolayers leads to increased condensation of the membrane. nih.gov These sterols exhibit a higher affinity for phosphatidylcholines and interact more strongly with phospholipids (B1166683) that have longer, saturated chains. nih.gov

Research on a closely related compound, 5α-cholestan-3-one, demonstrated its ability to alter membrane properties. nih.gov This compound was found to reduce the staining of synaptic regions by the B-subunit of cholera toxin, which is a marker for lipid rafts, and to increase the fluorescence of a cholesterol analog, suggesting a phase change within the membrane. nih.gov Importantly, the effects of 5α-cholestan-3-one were found to be dependent on the presence of membrane cholesterol. nih.gov Manipulations of membrane cholesterol, either through saturation or depletion, significantly reduced the impact of 5α-cholestan-3-one. nih.gov

The amphiphilic nature of molecules like (3α,5α)-Cholestan-3-amine, possessing both hydrophobic (the cholestane core) and hydrophilic (the amine group) regions, is crucial for their interaction with the lipid bilayer of cellular membranes. nih.gov This dual character allows such molecules to partition into and interact with both the lipid domains and the polar head groups of the membrane phospholipids. nih.gov While detailed molecular dynamics simulations specific to (3α,5α)-Cholestan-3-amine are not widely available, studies on similar antimicrobial dendritic amphiphiles have been used to analyze the biophysical properties of mixed bilayers to understand how their presence affects the lipid bilayer. researchgate.net

There is currently a lack of specific research findings detailing the interaction of (3α,5α)-Cholestan-3-amine with subcellular components beyond the cell membrane.

Immunomodulatory Roles of 3α,5α Cholestan 3 Amine in Research Contexts

Effects on Myeloid Immunoregulatory Cell Compartments

Research has demonstrated that (3α,5α)-Cholestan-3-amine significantly expands the myeloid immunoregulatory cell (MIRC) compartment. nih.gov These cells play a critical role in suppressing immune responses, and their expansion is a key aspect of the immunomodulatory activity of (3α,5α)-Cholestan-3-amine. Specifically, treatment with this compound leads to a notable increase in the population of Mac1⁺Gr1⁺ myeloid-derived suppressor cells (MDSCs). sigmaaldrich.comnih.gov

In vivo studies have quantified this expansion in lymphoid tissues. For instance, administration of (3α,5α)-Cholestan-3-amine in murine models resulted in a marked increase in the Mac1⁺Gr1⁺ MIRC population in both the spleen and lymph nodes. nih.gov This expansion of MDSCs is a direct consequence of SHIP1 inhibition and contributes to the compound's ability to attenuate inflammatory responses in certain contexts. nih.gov

Table 1: Effect of (3α,5α)-Cholestan-3-amine on Myeloid Immunoregulatory Cell Populations in Lymphoid Tissues

| Tissue | Cell Population | Fold Increase |

|---|---|---|

| Spleen | Mac1⁺Gr1⁺ MIRCs | 5.55 |

| Lymph Nodes | Mac1⁺Gr1⁺ MIRCs | 11.53 |

Modulation of T Cell Responses and Lymphoid Tissue Function

(3α,5α)-Cholestan-3-amine has been shown to impair the capacity of peripheral lymphoid tissues to prime allogeneic T cell responses. nih.govsigmaaldrich.com This effect is closely linked to the expansion of myeloid immunoregulatory cells. In vitro studies using mixed-leukocyte/lymphocyte reaction (MLR) assays have demonstrated that splenocytes from mice treated with (3α,5α)-Cholestan-3-amine exhibit a significantly reduced ability to stimulate allogeneic T cell proliferation, with a reported impairment of ≥95%. nih.gov

Furthermore, treatment of primary human peripheral blood mononuclear cells (PBMCs) with (3α,5α)-Cholestan-3-amine also leads to a substantial loss in their ability to prime allogeneic T cell responses in MLR assays, with a reduction of 74.5% observed. nih.gov This modulation of T cell activation highlights the compound's potential to influence adaptive immune responses.

Influence on Hematopoiesis and Blood Cell Production

The inhibition of SHIP1 by (3α,5α)-Cholestan-3-amine has a profound impact on hematopoiesis, leading to enhanced production of various blood cell lineages. nih.gov

A significant effect of (3α,5α)-Cholestan-3-amine treatment is the profound increase in granulocyte production. nih.gov In vivo studies in mice have shown that daily administration of the compound can boost peripheral blood granulocyte numbers by four- to five-fold. nih.gov This demonstrates a potent stimulatory effect on granulopoiesis.

In the context of myelosuppression, a common consequence of treatments like chemotherapy and radiation, (3α,5α)-Cholestan-3-amine has been observed to enhance the recovery of multiple blood cell types. nih.gov In murine models of sub-lethal irradiation-induced myelosuppression, treatment with this compound accelerated the recovery of red blood cells (RBCs), neutrophils, and platelets. nih.govnih.gov This suggests a role for SHIP1 inhibition in promoting hematopoietic regeneration following injury.

Differentiation of Myeloid Lineage Cells

(3α,5α)-Cholestan-3-amine influences the differentiation pathways of myeloid precursor cells. nih.gov

Research indicates that the inhibition of SHIP1 by (3α,5α)-Cholestan-3-amine promotes the differentiation of myeloid precursors towards the macrophage lineage. nih.gov In vitro studies using bone marrow cultures have shown that treatment with this compound leads to an increased number of F4/80⁺/MHCIIˡᵒʷ bone marrow-derived macrophages (BMMs). nih.gov This effect is associated with a concurrent suppression of dendritic cell differentiation, suggesting that SHIP1 acts as a key regulator in the lineage commitment of myeloid progenitors. nih.gov The skewed development towards macrophage differentiation is a notable consequence of treatment with (3α,5α)-Cholestan-3-amine. nih.gov

Suppression of Dendritic Cell Differentiation

(3α,5α)-Cholestan-3-amine, also known as 3α-aminocholestane (3AC), has been identified as a specific inhibitor of the SH2-containing inositol (B14025) 5'-phosphatase-1 (SHIP1). nih.govmedchemexpress.comchemicalbook.com Research into its biological activities has revealed a significant role in modulating the differentiation of myeloid lineage cells, particularly in the suppression of dendritic cell (DC) development. nih.gov

Dendritic cells are potent antigen-presenting cells that are crucial for the initiation of adaptive immune responses. nih.gov Their differentiation from myeloid precursors is a tightly regulated process. Studies have shown that the loss of SHIP1 function can markedly impair the differentiation of bone marrow-derived dendritic cells (BMDCs). nih.gov

In a key study, the treatment of wild-type bone marrow cultures with (3α,5α)-Cholestan-3-amine was shown to mimic the effects of SHIP1 deficiency. This resulted in a notable developmental defect in BMDCs, characterized by the absence of BMDC colony formation. nih.gov Concurrently, there was an observed increase in the population of F4/80+/MHCIIlow bone marrow macrophage-like cells (BMMs). nih.gov This suggests that the inhibition of SHIP1 activity by (3α,5α)-Cholestan-3-amine skews myeloid differentiation away from the dendritic cell lineage and towards macrophage development. nih.gov

The findings indicate that SHIP1 is a critical regulator in the early stages of dendritic cell differentiation. nih.gov The suppressive effect of (3α,5α)-Cholestan-3-amine on BMDC development highlights its potential as a tool for studying the molecular pathways governing myeloid lineage commitment. The compound's ability to phenocopy SHIP1-knockout effects provides strong evidence for its specificity as a SHIP1 inhibitor in the context of dendritic cell differentiation. nih.gov

Table 1: Effect of (3α,5α)-Cholestan-3-amine on Myeloid Cell Differentiation

| Treatment Group | Observation | Outcome on Dendritic Cell Differentiation |

| Wild-Type Bone Marrow Culture + (3α,5α)-Cholestan-3-amine | Absence of BMDC colony formation. nih.gov | Suppression |

| Wild-Type Bone Marrow Culture + (3α,5α)-Cholestan-3-amine | Increased number of BMMs. nih.gov | Skewed development towards macrophages. nih.gov |

| SHIP1-Knockout Bone Marrow Culture | Similar developmental defect in BMDCs. nih.gov | Suppression |

Applications and Investigational Models Utilizing 3α,5α Cholestan 3 Amine

Preclinical Cancer Research Models

The role of the PI3K/AKT signaling pathway in promoting cell survival and proliferation is well-established in many cancers. nih.gov SHIP1 acts as a negative regulator of this pathway, and its inhibition by compounds like (3α,5α)-Cholestan-3-amine (also referred to as 3AC) has been explored as a potential anti-cancer strategy. medchemexpress.comnih.gov

In laboratory studies using cell cultures, (3α,5α)-Cholestan-3-amine has demonstrated cytotoxic effects against various hematological cancer cell lines. Research has focused on its ability to induce cell death and halt cell cycle progression in multiple myeloma (MM) cells. medchemexpress.com Treatment with the compound was shown to effectively reduce the viability of the OPM2 multiple myeloma cell line. medchemexpress.com In less proliferative MM cell lines, such as RPMI8226 and U266, the compound induced cell cycle arrest in the G0/G1 phase, while in OPM2 cells, it caused an arrest in the G2/M phase. medchemexpress.com This suggests that the compound's inhibitory effect on SHIP1 disrupts critical cell cycle checkpoints, leading to apoptosis. medchemexpress.com

Table 1: Summary of In Vitro Effects of (3α,5α)-Cholestan-3-amine on Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| OPM2 | Multiple Myeloma | Effective reduction in cell viability; induction of cell cycle arrest in the G2/M phase. | medchemexpress.com |

| RPMI8226 | Multiple Myeloma | Significant decrease in viability at concentrations ≥12.5 μM; induction of cell cycle arrest in the G0/G1 phase. | medchemexpress.com |

| U266 | Multiple Myeloma | Significant decrease in viability at concentrations ≥12.5 μM; induction of cell cycle arrest in the G0/G1 phase. | medchemexpress.com |

The anti-tumor effects of (3α,5α)-Cholestan-3-amine have been evaluated in animal models where human cancer cells are implanted into immunocompromised mice, a technique known as xenografting. medchemexpress.comavidinbiotech.comstanford.edunih.gov In a multiple myeloma xenograft model using OPM2 cells, treatment with (3α,5α)-Cholestan-3-amine resulted in reduced tumor growth. medchemexpress.com This was quantified by a decrease in the levels of free human Igλ light chain in the plasma of the test subjects. medchemexpress.com Furthermore, a reduction in the number of circulating OPM2 tumor cells was observed in the peripheral blood of treated mice. medchemexpress.com Critically, this reduction in tumor burden translated to a significant enhancement in the survival of the mice following the tumor challenge. medchemexpress.com

Table 2: Summary of In Vivo Effects of (3α,5α)-Cholestan-3-amine in a Multiple Myeloma Xenograft Model

| Animal Model | Tumor Model | Key Findings | Citations |

|---|---|---|---|

| Mice | OPM2 Multiple Myeloma Xenograft | Reduced tumor growth (measured by plasma human Igλ light chain); reduced circulating tumor cells; significantly enhanced survival. | medchemexpress.com |

Research into Neurodegenerative Processes

Research has identified the gene encoding SHIP1, INPP5D, as a risk factor for late-onset Alzheimer's disease (AD), bringing the enzyme's function in the central nervous system into focus. nih.govbiorxiv.orgnih.gov SHIP1 is primarily expressed in microglia, the resident immune cells of the brain. nih.gov In this context, (3α,5α)-Cholestan-3-amine is used as a research tool to probe the consequences of SHIP1 inhibition on microglial function. nih.govnih.gov

Studies using human iPSC-derived microglial cells have shown that acute pharmacological inhibition of SHIP1 with (3α,5α)-Cholestan-3-amine can increase the phagocytosis of amyloid-beta (Aβ) fragments and apoptotic neurons. nih.govnih.gov SHIP1 negatively regulates signaling through multiple microglial receptors, including TREM2 and Fc receptors, which are involved in phagocytic processes. nih.govresearchgate.net By inhibiting SHIP1, compounds like (3α,5α)-Cholestan-3-amine can potentially boost the clearance of pathological proteins and cellular debris, a function that may be beneficial in neurodegenerative conditions. nih.govnih.govresearchgate.net However, some studies also suggest that selective SHIP1 inhibition alone may not be sufficient to significantly impact all microglial functions, pointing to potential compensation by the paralog enzyme SHIP2. nih.gov

Studies on Steroid Hormone Receptor Modulation

(3α,5α)-Cholestan-3-amine belongs to the chemical class of aminosteroids. taylorandfrancis.com This class of compounds is structurally related to endogenous steroid hormones that act through nuclear hormone receptors such as the estrogen receptor (ER) and androgen receptor (AR). uniprot.orgfrontiersin.orgnih.gov These receptors are transcription factors that regulate gene expression and influence cellular processes. uniprot.orgfrontiersin.org While some steroid derivatives are designed to directly bind and modulate these receptors, the primary mechanism of action for (3α,5α)-Cholestan-3-amine described in the scientific literature is the inhibition of the SHIP1 enzyme, which is independent of direct steroid receptor pharmacology. medchemexpress.comtaylorandfrancis.com Current research has not extensively focused on or established a direct, high-affinity binding and modulation of steroid hormone receptors by (3α,5α)-Cholestan-3-amine itself. nih.govnih.gov

Use as a Chemical Probe for SHIP1 Pathway Elucidation

(3α,5α)-Cholestan-3-amine serves as a selective chemical inhibitor of SHIP1, with a reported IC50 (half-maximal inhibitory concentration) of approximately 2.5 μM. medchemexpress.com This selectivity allows researchers to use the compound as a probe to dissect the specific roles of the SHIP1 enzyme in cellular signaling. medchemexpress.comnih.gov By inhibiting SHIP1, researchers can study the downstream consequences, such as the accumulation of its substrate, PI(3,4,5)P3, and the subsequent activation of the PI3K/AKT pathway. nih.gov

This tool has been instrumental in demonstrating that SHIP1 inhibition can arrest the cell cycle and induce apoptosis in certain cancer cells. medchemexpress.com It also helps to differentiate the functions of SHIP1 from its closely related paralog, SHIP2. For instance, in studies where tumor cells developed resistance to (3α,5α)-Cholestan-3-amine, an upregulation of SHIP2 was observed, suggesting that SHIP2 can potentially compensate for the loss of SHIP1 activity, a critical insight for developing targeted therapies. medchemexpress.com

Analytical Methodologies for Research Quantification (e.g., Fluorescent Polarization Assays for Enzyme Activity)

The discovery and characterization of enzyme inhibitors like (3α,5α)-Cholestan-3-amine rely on robust analytical methods to quantify enzyme activity. nih.govnih.gov Fluorescence Polarization (FP) is a widely used technique in high-throughput screening (HTS) to identify and evaluate such inhibitors. nih.govnih.govresearchgate.net

The principle of an FP assay is based on measuring the change in the rotational speed of a fluorescently labeled molecule (a probe) in solution. nih.govyoutube.com When a small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization of its emitted light. youtube.com If the probe binds to a larger protein, such as the SHIP1 enzyme, its rotation slows dramatically, and the emitted light has a high polarization. nih.gov In a competition assay, a test compound like (3α,5α)-Cholestan-3-amine that binds to the enzyme will displace the fluorescent probe, causing a decrease in polarization. nih.govrsc.org This change is measurable and can be used to determine the inhibitor's potency (e.g., its IC50 value). youtube.comrsc.org This homogeneous, solution-based method is well-suited for screening large libraries of compounds to discover novel enzyme inhibitors. nih.govnih.gov Other methods, such as the Cellular Thermal Shift Assay (CETSA), are also used to confirm that a compound engages with its target protein within a cellular environment. nih.gov

Structure Activity Relationship Sar Studies of 3α,5α Cholestan 3 Amine Derivatives

Correlating Structural Modifications with SHIP Inhibitory Potency

Initial SAR studies have explored various modifications to the 3AC scaffold to understand their impact on SHIP inhibitory activity. These modifications often target the amine functional group and the C17 side chain of the cholestane (B1235564) nucleus.

Amine Group Modifications: Functionalization of the primary amine at the C3 position has been investigated. For instance, the conversion of the amine to methanesulfonamide (B31651) (compound 12) and acetamide (B32628) (compound 13) derivatives, followed by reduction to the ethylamine (B1201723) (compound 14) and preparation of the dimethylamino analog (compound 15), were explored researchgate.net. While these modifications were found to increase lipophilicity, their specific impact on SHIP inhibitory potency and selectivity was not detailed in the provided literature snippets, beyond noting that lipophilicity increased researchgate.net.

C17 Side Chain Modifications: Alterations to the C17 alkyl side chain have also been explored. Deletion of the C17 alkyl group from the cholestane skeleton was found to improve water solubility. However, these truncated analogs exhibited a loss of selectivity, acting as pan-SHIP1/2 inhibitors rather than selective SHIP1 inhibitors researchgate.net. Furthermore, specific C17 modifications, such as the C17-alcohol (compound 21) and C17-methyl ether (compound 22), were identified as poor inhibitors of both SHIP1 and SHIP2 researchgate.net.

The parent compound, 3α-aminocholestane (3AC), demonstrates selective SHIP1 inhibition with an EC50 of approximately 10 μM echelon-inc.com or an IC50 around 2.5 μM medchemexpress.com. This serves as a benchmark for evaluating the potency of its derivatives.

Computational and Theoretical Investigations of 3α,5α Cholestan 3 Amine

Molecular Docking and Binding Affinity Predictions with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is instrumental in identifying potential binding sites and estimating the strength of interaction, often quantified by a docking score or predicted binding affinity. For (3α,5α)-Cholestan-3-amine, molecular docking studies could be employed to explore its interactions with various biological targets. While specific studies on this exact compound are limited in the provided literature, research on related steroidal compounds and aminosteroids demonstrates the application of this technique. For instance, similar steroid derivatives have been docked against enzymes like DNA gyrase researchgate.net and acetylcholinesterase (AChE) conicet.gov.arresearchgate.net, revealing potential binding modes and key amino acid residues involved in the interaction. Studies on neuromuscular blocking agents (aminosteroids) also extensively use docking to predict their binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) researchgate.netmdpi.com.

For (3α,5α)-Cholestan-3-amine, docking could predict its binding to membrane proteins or other cellular targets, providing insights into its mechanism of action. The predicted binding affinity, often expressed as a score or free energy (e.g., kcal/mol), helps in prioritizing compounds for further experimental validation. The stereochemistry at C3 and C5 is critical, as different isomers can exhibit vastly different binding profiles and affinities benchchem.com.

Illustrative Data Table: Molecular Docking

| Target Protein (Example/Hypothetical) | Docking Score (Illustrative Range) | Key Interactions (Hypothetical) |

| Membrane Protein XYZ | -8.5 to -10.5 kcal/mol | Hydrophobic, Hydrogen Bonding |

| Receptor ABC | -7.0 to -9.0 kcal/mol | π-π Stacking, Electrostatic |

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations complement docking studies by providing a temporal perspective on molecular interactions. These simulations track the movement of atoms and molecules over time, allowing researchers to assess the stability of ligand-protein complexes, observe conformational changes, and identify dynamic interactions that may not be apparent from static docking poses. For (3α,5α)-Cholestan-3-amine, MD simulations could be particularly valuable for understanding its behavior within biological environments, such as lipid bilayers benchchem.com.

Studies on other aminosteroids and steroidal compounds have utilized MD simulations to investigate complex stability, conformational flexibility, and the role of hydrogen bonding and hydrophobic interactions in maintaining the bound state conicet.gov.arresearchgate.netmdpi.comrsc.organesthesiaexperts.comresearchgate.net. For example, MD simulations have been used to analyze the dynamic behavior of neuromuscular blocking agents bound to their targets, revealing how structural dynamics influence efficacy mdpi.comrsc.organesthesiaexperts.com. Similarly, MD simulations on related steroidal compounds have provided insights into their interactions with proteins like AChE, assessing the stability of the complex and the nature of the binding over time conicet.gov.ar. By simulating the interactions of (3α,5α)-Cholestan-3-amine with its potential targets, MD can reveal crucial details about the persistence of binding and the dynamic interplay between the compound and its environment.

Illustrative Data Table: Molecular Dynamics Simulations

| Simulation Length (Typical) | Key Observed Interactions (Illustrative) | Stability Metric (e.g., RMSD Range) |

| 50-100 ns | Transient H-bonds, hydrophobic contacts | 1.5 - 3.0 Å |

| 100-200 ns | Stable salt bridge, water bridges | 1.0 - 2.5 Å |

Rational Design Strategies for Novel Aminosteroid (B1218566) Derivatives

Rational drug design leverages computational and experimental data to create new molecules with improved therapeutic properties. For (3α,5α)-Cholestan-3-amine, insights gained from molecular docking and MD simulations can inform structure-activity relationship (SAR) studies and guide the design of novel aminosteroid derivatives. The steroid scaffold, with its inherent rigidity, provides a robust framework that can be chemically modified to enhance target affinity, selectivity, or pharmacokinetic properties wikipedia.org.

Strategies for rational design might involve modifying the amine group at C3, altering substituents on the steroid rings, or extending the side chain. For instance, if docking studies reveal that a particular pocket on a target protein interacts favorably with an aromatic moiety, then introducing such a group onto the (3α,5α)-Cholestan-3-amine structure could be a rational design strategy. Similarly, if MD simulations highlight areas of instability or weak interaction, modifications aimed at strengthening these interactions, such as introducing hydrogen bond donors or acceptors, could be pursued. Computational tools like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can further refine these design strategies by identifying key structural features responsible for biological activity scispace.com. By iteratively applying these computational approaches, researchers can systematically optimize the properties of (3α,5α)-Cholestan-3-amine or create entirely new aminosteroid-based therapeutics.

Future Research Trajectories and Unanswered Questions

Development of Next-Generation (3α,5α)-Cholestan-3-amine Analogues

The development of new analogues of (3α,5α)-Cholestan-3-amine is a key research direction, driven by the need to improve properties such as solubility, potency, and selectivity. nih.govnih.gov The core strategy involves synthetic modifications to the aminosteroid (B1218566) skeleton to understand and enhance its interaction with target proteins. mdpi.commdpi.com

Structure-activity relationship (SAR) studies are fundamental to this effort, systematically altering parts of the molecule and assessing the impact on its biological activity. mdpi.comnih.gov For aminosteroids and related compounds, modifications often focus on the amino group, the steroid ring system, and the addition of various functional groups to influence properties like electron distribution and lipophilicity. mdpi.com For instance, research on other steroid derivatives has shown that introducing substituents like chloro, methyl, or methoxy (B1213986) groups at different positions on the aromatic rings can significantly alter biological activity. mdpi.com Similarly, converting a carboxyl group to an ester can maintain or alter affinity for a target. nih.gov In the context of 3AC, a known SHIP1 inhibitor, researchers have already prepared and evaluated more soluble analogues like K116. nih.gov

Future development will likely involve the synthesis of novel derivatives where the core cholestane (B1235564) structure is systematically modified. nih.govnih.govresearchgate.net These efforts aim to create a library of compounds with a range of activities, providing more precise tools for studying SHIP1 and potentially leading to compounds with improved therapeutic profiles. mdpi.com

Table 1: General Principles in the Design of Bioactive Analogues

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Alteration of the Amino Group | The amino group is critical for activity; modifications can fine-tune binding interactions. nih.gov | Enhanced potency or selectivity. |

| Substitution on the Steroid Nucleus | Adding functional groups (e.g., fluoro, methoxy) can alter electronic and steric properties. mdpi.commdpi.com | Improved target engagement and pharmacokinetic properties. |

| Modification of Side Chains | Changing the length or composition of side chains can affect solubility and cell permeability. nih.gov | Enhanced bioavailability and modified activity spectrum. |

| Creation of Ester or Amide Derivatives | Converting carboxylic acids or amines can change charge and polarity. nih.govnih.gov | Improved cell penetration and metabolic stability. |

Elucidation of Broader Biological Networks Influenced by SHIP1 Modulation

3α-Aminocholestane's primary recognized mechanism is the inhibition of SHIP1, a crucial phosphatase enzyme in cellular signaling. nih.govalzdiscovery.org SHIP1 negatively regulates the phosphoinositide 3-kinase (PI3K)/AKT pathway by converting the signaling molecule phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). researchgate.netashpublications.orgresearchgate.net By inhibiting SHIP1, aminosteroids like 3AC can indirectly promote PI3K/AKT signaling. nih.govnih.gov

The influence of SHIP1 extends beyond a single pathway, affecting a complex network of cellular processes, particularly in immune cells where it is highly expressed. nih.govnih.gov Research has shown that SHIP1 modulation impacts several major signaling cascades:

PI3K/AKT Pathway : As a primary negative regulator, SHIP1's inhibition leads to increased activation of this pathway, which is central to cell growth, survival, and proliferation. nih.govnih.gov

MAPK Pathway : SHIP1 can inhibit the activation of the Ras-MAPK pathway, which is involved in cell differentiation and proliferation. ashpublications.orgmdpi.com

NF-κB Pathway : SHIP1 has been shown to influence the NF-κB signaling pathway, which plays a critical role in inflammatory responses. ashpublications.orgasm.org

Receptor Signaling : SHIP1 is involved in signaling from various immune receptors, including Fc receptors (FcγRIIB) and Toll-like receptors (TLR4), thereby modulating immune responses like phagocytosis and cytokine production. researchgate.netnih.govmdpi.com

Recent studies have linked the gene encoding SHIP1, INPP5D, to Alzheimer's disease, highlighting its role in microglial function and neuroinflammation. nih.govnih.govmdpi.com Modulating SHIP1 activity affects microglial activation, phagocytosis, and the production of inflammatory cytokines. nih.govnih.gov Therefore, a significant future research trajectory is to use SHIP1 modulators like 3AC to fully map these interconnected networks and understand how they contribute to both normal physiology and disease states. alzdiscovery.orgresearchgate.net

Table 2: Key Signaling Pathways Modulated by SHIP1

| Pathway | Role of SHIP1 | Consequence of SHIP1 Inhibition | Key Molecules Affected |

|---|---|---|---|

| PI3K/AKT | Negative regulator; dephosphorylates PI(3,4,5)P3. researchgate.netashpublications.org | Increased pathway activation. nih.gov | PI(3,4,5)P3, PI(3,4)P2, AKT, PDK1. nih.gov |

| MAPK | Inhibits Ras activation. mdpi.com | Potential for increased MAPK signaling. ashpublications.org | Ras, ERK1/2, JNK. ashpublications.org |

| NF-κB | Modulates pathway activation and IκB-α degradation. ashpublications.org | Altered inflammatory response. ashpublications.org | NF-κB, IκB-α. ashpublications.org |

| TLR4 Signaling | Negative regulator of LPS-induced inflammation. ashpublications.orgnih.gov | Enhanced inflammatory cytokine production. nih.gov | MyD88, TNF-α, IL-6. ashpublications.orgnih.gov |

| TREM2 Signaling | Negative regulator of TREM2-dependent signaling. nih.gov | Enhanced microglial activation and phagocytosis. nih.gov | TREM2, DAP12. asm.org |

Advanced Investigational Methodologies for Aminosteroid Research

Advancing the understanding of aminosteroids like (3α,5α)-Cholestan-3-amine relies on sophisticated analytical techniques capable of elucidating their structure, function, and interactions within biological systems. nih.gov

Mass Spectrometry (MS) has become an indispensable tool for steroid analysis. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity for quantifying aminosteroids and their metabolites in complex biological matrices such as plasma or tissue extracts. nih.govnih.govsciex.com Modern MS methods, including high-resolution mass spectrometry, can not only measure quantities but also help in the structural characterization of novel analogues by analyzing their fragmentation patterns. sciex.comwikipedia.orgkhanacademy.org This is crucial for metabolism studies and for confirming the identity of newly synthesized compounds. sciex.comyoutube.com

X-ray Crystallography is the primary method for determining the three-dimensional atomic structure of molecules, including how a ligand like an aminosteroid binds to its protein target. wikipedia.orgunits.it Obtaining a co-crystal structure of an aminosteroid analogue bound to SHIP1 would provide invaluable, high-resolution insight into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern its binding affinity and inhibitory activity. nih.gov This structural information is a cornerstone of structure-based drug design, enabling more rational and efficient development of next-generation inhibitors. units.it

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique used to determine the structure of molecules in solution. researchgate.net For aminosteroid research, NMR is used to confirm the structure of synthetic analogues and can also be employed to study the dynamics of protein-ligand interactions.

The integration of these advanced methods will be essential for future progress. LC-MS/MS can track the fate of new analogues in cellular or animal models, while crystallography and NMR can reveal the precise mechanism of their interaction with SHIP1, creating a comprehensive picture that accelerates the research and development process. nih.govunits.it

Table 3: Comparison of Advanced Investigational Methods

| Methodology | Principle | Application in Aminosteroid Research |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and identifies them by their mass-to-charge ratio after ionization and fragmentation. nih.govelsevierpure.com | Quantification in biological samples; metabolite identification; confirmation of synthetic products. nih.govsciex.com |

| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam. wikipedia.org | Elucidation of the precise binding mode of aminosteroids to their target proteins (e.g., SHIP1). units.it |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms and the molecules containing them. researchgate.net | Structural confirmation of new analogues; studying protein-ligand interactions in solution. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (3α,5α)-Cholestan-3-amine / 3α-Aminocholestane (3AC) |

| K116 |

| Pancuronium |

| Vecuronium |

| Rocuronium |

| Pipecuronium |

| Sugammadex |

| Neostigmine |

| Tirilazad mesylate |

| Cortisol |

| Testosterone |

| Progesterone |

| Estradiol |

| Aldosterone |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 3α-Aminocholestane?

- Methodological Answer : Synthesis should follow steroidal amine protocols, including reductive amination of cholestane derivatives with ammonia/ammonium acetate under controlled pH and temperature. Characterization requires multi-technique validation:

- HPLC-MS for purity assessment and molecular ion confirmation .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve stereochemistry at C3 and confirm amino group integration .

- Elemental analysis (C, H, N) to verify stoichiometry. Include negative controls (e.g., unreacted cholestane) to rule out side reactions .

Q. How can researchers validate spectral data for 3α-Aminocholestane against existing literature?

- Methodological Answer : Cross-reference with peer-reviewed databases (e.g., NIST Chemistry WebBook ) and primary literature. Discrepancies in NMR chemical shifts or IR absorption bands should be analyzed for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or isotopic impurities. Use computational tools (e.g., Gaussian for DFT calculations) to predict spectral properties and compare with empirical data .

Q. What are the solubility and stability profiles of 3α-Aminocholestane under varying experimental conditions?

- Methodological Answer : Conduct systematic solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) at 25°C and 37°C. Monitor stability via:

- UV-Vis spectroscopy for degradation kinetics under light/heat.

- TGA/DSC to assess thermal decomposition thresholds .

- Document pH-dependent stability using buffered solutions (pH 2–12) and LC-MS to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 3α-Aminocholestane be resolved?

- Methodological Answer : Reconcile disparities by:

- Dose-response analysis : Test activity across concentrations (nM–µM) to identify non-linear effects .

- Cell-line specificity : Compare results in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .

- Assay validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent carriers like DMSO affecting membrane permeability) .

Q. What strategies optimize the computational modeling of 3α-Aminocholestane’s interactions with lipid bilayers?

- Methodological Answer : Employ molecular dynamics (MD) simulations with:

- Force fields : Use CHARMM36 or Lipid14 for sterol-membrane interactions .

- Membrane composition : Model varying phospholipid ratios (e.g., POPC:POPS) to mimic physiological conditions .

- Validation : Compare simulation-derived parameters (e.g., lateral diffusion coefficients) with experimental data from FRAP or NMR .

Q. How can researchers design experiments to elucidate the metabolic fate of 3α-Aminocholestane in vivo?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹⁴C- or deuterated analogs for tracking via LC-MS/MS .

- Tissue distribution studies : Use autoradiography or whole-body imaging in model organisms .

- Enzyme inhibition assays : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Bile acid profiling : Analyze fecal and urinary metabolites to assess enterohepatic recirculation .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high variability, implement mixed-effects models to account for batch or operator effects .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Answer : Follow guidelines from authoritative journals (e.g., Advanced Journal of Chemistry):

- Detail reagent sources (e.g., Sigma-Aldrich Lot#), instrument calibration protocols, and raw data archiving .

- Publish supplementary materials with step-by-step synthesis videos or crystallographic data (CCDC deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.